2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno-pyrimidinone derivative characterized by a complex heterocyclic scaffold. Its structure features:
- A thieno[3,2-d]pyrimidin-4-one core, which is a fused bicyclic system known for its pharmacological relevance in kinase inhibition and anticancer activity.
- A 6-methyl-3,4-dihydro-2H-1,4-benzoxazine moiety linked via a sulfanyl-acetyl group (–S–CH2–CO–) at position 2 of the pyrimidinone ring.
While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., –8) suggest applications in drug discovery, particularly in targeting enzymes or receptors involving sulfur-mediated interactions .
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14(2)6-8-25-21(27)20-16(7-11-29-20)23-22(25)30-13-19(26)24-9-10-28-18-5-4-15(3)12-17(18)24/h4-5,7,11-12,14H,6,8-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHLAVGCRLGCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3CCC(C)C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature concerning its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine framework with a benzoxazine moiety. The presence of sulfur and various functional groups suggests diverse biological activity.
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Anticancer Activity : Many thieno[3,2-d]pyrimidines have shown promise against various cancer cell lines. For instance, related compounds have been reported to inhibit the growth of colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values in the micromolar range .
- Antimicrobial Properties : Compounds derived from benzoxazines have demonstrated antibacterial and antifungal activities. The presence of the sulfanyl group may enhance these effects by increasing membrane permeability or disrupting cellular functions .
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
The mechanisms behind the biological activity of this compound can be attributed to several factors:
- Enzyme Inhibition : Many thieno[3,2-d]pyrimidines act as enzyme inhibitors, particularly against kinases involved in cancer progression.
- DNA Interaction : The ability to intercalate into DNA or bind to specific DNA sequences can lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells, leading to cell death.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on a series of benzoxazine derivatives revealed significant anticancer activity against MCF-7 and Bel-7402 cell lines, with some compounds exhibiting IC50 values lower than 30 μM .
- Another investigation into thieno[3,2-d]pyrimidine derivatives found that modifications at specific positions enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Data Summary Table
| Activity Type | Compound Example | Cell Line/Pathogen | IC50 (μM) |
|---|---|---|---|
| Anticancer | Thieno[3,2-d]pyrimidine | HCT-116 | 6.2 |
| Anticancer | Benzoxazine derivative | T47D | 27.3 |
| Antimicrobial | Sulfanyl derivative | E. coli | <10 |
| Anti-inflammatory | Various derivatives | In vitro models | N/A |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
Critical Differences :
Pharmacological Implications
- Benzoxazine Moiety : The 6-methyl group in the target compound and its analogs may enhance metabolic stability compared to unsubstituted benzoxazines .
- Sulfanyl Linker : The –S–CH2–CO– group in the target compound and analogs (–8) could facilitate hydrogen bonding or disulfide-mediated interactions with biological targets .
- Substituent Effects :
- Bulky groups (e.g., 3-methylbutyl) may improve oral bioavailability but reduce solubility.
- Electron-withdrawing groups (e.g., nitro in ) could modulate enzyme inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
